Diclofenac dimer impurity, specifically referred to as diclofenac impurity-A in pharmaceutical contexts, arises during the synthesis and storage of diclofenac sodium. [, , ] This impurity is a significant concern in pharmaceutical quality control due to regulatory limits imposed to ensure drug safety. [, ] Diclofenac dimer impurity forms via a cyclization reaction of diclofenac sodium, yielding 1-(2,6-dichlorophenyl)indolin-2-one and sodium hydroxide, particularly under autoclave sterilization conditions (123 ± 2 °C). []
Diclofenac Dimer Impurity is a byproduct formed during the synthesis of the non-steroidal anti-inflammatory drug, Diclofenac. This compound is recognized for its structural similarities to Diclofenac and is classified as a metabolite and impurity. Understanding its characteristics is crucial due to its potential impact on the safety and efficacy of pharmaceutical formulations containing Diclofenac.
Diclofenac Dimer Impurity is typically generated through various synthetic routes involving Diclofenac. It can also arise in biological systems as a metabolic product, leading to its presence in pharmacological studies and quality control assessments.
This compound falls under the category of pharmaceutical impurities, specifically as a dimeric impurity of Diclofenac. Its classification is significant for regulatory purposes, as impurities can affect drug performance and patient safety.
The synthesis of Diclofenac Dimer Impurity involves several organic reactions. A common synthetic route includes the reaction of Diclofenac with paraformaldehyde, followed by hydrolysis using sodium hydroxide or potassium hydroxide. This method allows for the controlled formation of the dimeric structure under specific conditions.
The molecular structure of Diclofenac Dimer Impurity features a dimeric configuration that retains key functional groups from the parent compound, including carboxylic acid and aromatic rings. This structural integrity influences its chemical behavior and biological activity.
Diclofenac Dimer Impurity can undergo various chemical transformations:
As a metabolite of Diclofenac, the mechanism of action for Diclofenac Dimer Impurity is likely similar to that of its parent compound. It primarily acts as an inhibitor of cyclooxygenase enzymes (COX), which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain signaling.
Diclofenac Dimer Impurity has several applications in scientific research:
Diclofenac dimer impurity (CAS: 1609187-32-7 or 1609187-30-5) is a high-molecular-weight degradation byproduct formed during the synthesis or storage of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac. Its systematic IUPAC name is 2,2'-[(3,3',5,5'-Tetrachloro[1,1'-biphenyl]-4,4'-diyl)diimino]bis-benzeneacetic acid, with the molecular formula C28H20Cl4N2O4 and a molecular weight of 590.28 g/mol [2] [6]. This off-white crystalline solid arises from oxidative coupling reactions between two diclofenac molecules, resulting in a symmetrical biphenyl-linked structure. Its chemical identity is rigorously characterized in reference standards through techniques like NMR, HPLC-MS, and elemental analysis to ensure batch-to-batch consistency [4] [7].
Parameter | Value |
---|---|
CAS Registry Number | 1609187-32-7 (primary); 1609187-30-5 (variant) |
Molecular Formula | C₂₈H₂₀Cl₄N₂O₄ |
Molecular Weight | 590.28 g/mol |
Synonyms | Diclofenac dimer; 2,2'-(4,4'-bis((2,6-dichlorophenyl)amino)-[1,1'-biphenyl]-3,3'-diyl)diacetic acid |
Appearance | Off-white crystalline solid |
SMILES Notation | ClC(C=C(C1=CC(Cl)=C(NC(C=CC=C2)=C2CC(O)=O)C(Cl)=C1)C=C3Cl)=C3NC(C=CC=C4)=C4CC(O)=O |
The dimer impurity retains core structural motifs of the diclofenac active pharmaceutical ingredient (API) but features a unique biphenyl bridge connecting two diclofenac units at their phenylamine nitrogen atoms. This creates a symmetrical molecule with two intact 2,6-dichloroaniline groups and two acetic acid side chains. The dimer’s formation involves radical-mediated C–N coupling between the para-positions of the dichlorophenyl rings, resulting in a tetrachloro-biphenyl core [6] [7]. This structural complexity increases its molecular weight by approximately 2× compared to the monomeric API (296.15 g/mol), significantly altering its chromatographic behavior and solubility. The dimer’s presence typically correlates with elevated temperature, prolonged storage, or oxidative stress during manufacturing, making it a critical stability indicator [8].
Controlling diclofenac dimer impurity levels is mandatory under ICH Q3A/B guidelines due to its potential impact on drug efficacy and safety. Pharmacopeial standards (USP, EP) require its identification and quantification in diclofenac sodium/potassium APIs and finished dosage forms. As a "specified impurity," it is included in drug substance specifications with typical acceptance thresholds of ≤0.1–0.5% [2] [8]. Reference standards of the dimer (e.g., SynZeal SZ-D028015, LGC TRC-D436455) enable analytical method validation, batch release testing, and stability studies. Suppliers provide regulatory support documentation, including Certificates of Analysis (CoA) with traceability to pharmacopeial methods [2] [5] [9]. Failure to monitor this impurity can result in regulatory non-compliance during ANDA filings or inspections, emphasizing its critical role in quality assurance [3] [6].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3